3-[(1-Ethanoyl-5-methoxy-indol-3-yl)carbonylamino]-4-fluoranyl-5-(1-methylpyrazol-4-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Y08175 is a potent inhibitor of the CREB binding protein bromodomain. This compound has shown significant inhibitory effects in various assays, making it a valuable tool for scientific research, particularly in the study of prostate cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Y08175 involves multiple steps, starting with the preparation of the core structure, which is based on indolizin-3-yl ethanone. The synthetic route typically includes:
Formation of the indolizin-3-yl core: This step involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: The core structure is then functionalized with various substituents to achieve the desired chemical properties.
Purification: The final product is purified using techniques such as chromatography to ensure high purity.
Industrial Production Methods
Industrial production of Y08175 follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving automated systems for reaction monitoring and control. The use of high-throughput purification methods ensures the consistent quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Y08175 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on Y08175, altering its chemical properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of Y08175.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield various reduced forms of Y08175 .
Wissenschaftliche Forschungsanwendungen
Y08175 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of the CREB binding protein bromodomain.
Biology: Investigated for its effects on cellular processes and protein interactions.
Medicine: Explored as a potential therapeutic agent for prostate cancer due to its inhibitory effects on the CREB binding protein bromodomain.
Industry: Utilized in the development of new drugs and therapeutic strategies
Wirkmechanismus
Y08175 exerts its effects by inhibiting the CREB binding protein bromodomain. This inhibition disrupts the interaction between the CREB binding protein and other proteins, leading to altered gene expression and cellular processes. The molecular targets include the bromodomain of the CREB binding protein, and the pathways involved are related to gene regulation and protein-protein interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
CCS1477: Another inhibitor of the CREB binding protein bromodomain, currently in clinical trials for prostate cancer.
Y08197: A derivative of Y08175 with improved cellular activity and inhibitory effects on specific proteins.
Uniqueness
Y08175 is unique due to its potent inhibitory effects and selectivity for the CREB binding protein bromodomain. Its structure allows for specific interactions with the target protein, making it a valuable tool for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C23H19FN4O5 |
---|---|
Molekulargewicht |
450.4 g/mol |
IUPAC-Name |
3-[(1-acetyl-5-methoxyindole-3-carbonyl)amino]-4-fluoro-5-(1-methylpyrazol-4-yl)benzoic acid |
InChI |
InChI=1S/C23H19FN4O5/c1-12(29)28-11-18(17-8-15(33-3)4-5-20(17)28)22(30)26-19-7-13(23(31)32)6-16(21(19)24)14-9-25-27(2)10-14/h4-11H,1-3H3,(H,26,30)(H,31,32) |
InChI-Schlüssel |
RCPJEOKKJODBRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C=C(C2=C1C=CC(=C2)OC)C(=O)NC3=CC(=CC(=C3F)C4=CN(N=C4)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.